

Ricolinostat phase 1b 2 clinical trial design multiple myeloma

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Compound Focus: Ricolinostat

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Summary of Ricolinostat Clinical Trials in Multiple Myeloma

Trial Component	Trial 1: Ricolinostat + Lenalidomide & Dexamethasone [1] [2]	Trial 2: Ricolinostat + Bortezomib & Dexamethasone [3]
Study Design	Multicenter, Phase 1b	Phase I/II
Patient Population	Relapsed or Refractory Multiple Myeloma (1+ prior lines of therapy)	Relapsed or Refractory Multiple Myeloma
Combination Drugs	Lenalidomide (25 mg daily, Days 1-21) and Dexamethasone (40 mg weekly)	Bortezomib and Dexamethasone
Ricolinostat Dosing	Escalating doses from 40-240 mg once daily to 160 mg twice daily, Days 1-21 of a 28-day cycle. Recommended Phase 2 Dose: 160 mg once daily.	160 mg once daily (Recommended Phase II dose). 160 mg twice daily led to dose-limiting toxicities (diarrhea).
Primary Outcomes	Dose-limiting toxicities (DLTs), Maximum Tolerated Dose (MTD), Recommended Phase 2 dose.	Safety, Preliminary Efficacy, Recommended Phase 2 dose.

Trial Component	Trial 1: Ricolinostat + Lenalidomide & Dexamethasone [1] [2]	Trial 2: Ricolinostat + Bortezomib & Dexamethasone [3]
Efficacy (Preliminary)	Overall Response Rate (ORR): 55% (21 of 38 patients); Median Progression-Free Survival (PFS): 20.7 months [1] [2].	Overall Response Rate (ORR): 37% at ≥ 160 mg daily; ORR in bortezomib-refractory patients: 14% [3].
Common Adverse Events	Fatigue (37% grade 1-2, 18% grade 3), Diarrhea (39% grade 1-2, 5% grade 3) [1].	Lower severity of hematologic, gastrointestinal, and constitutional toxicities compared to non-selective HDAC inhibitors [3].

Rationale and Experimental Assessment

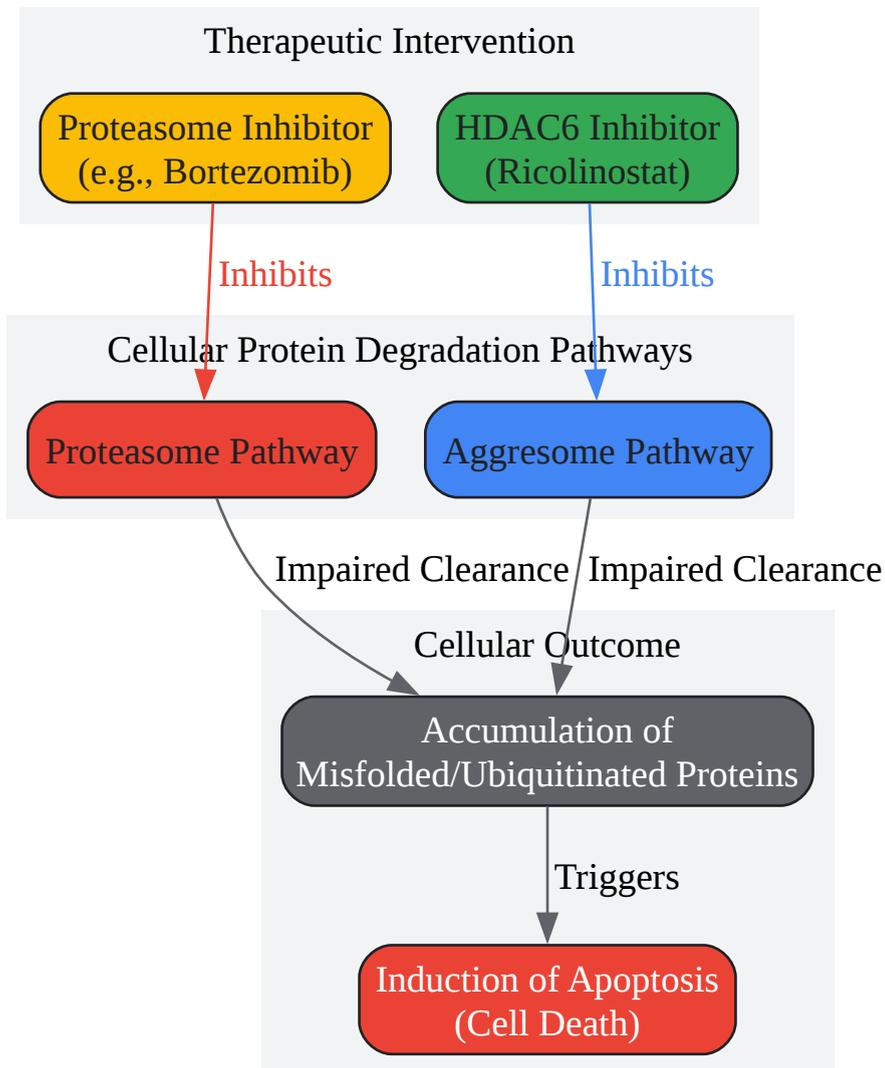
The clinical trial design was grounded in a strong preclinical rationale, which was also assessed in the trials through specific methodologies.

Scientific Rationale for Combination Therapy

The synergy between **Ricolinostat** and other anti-myeloma drugs is based on targeting multiple cellular pathways:

- **HDAC6 Selective Inhibition:** **Ricolinostat** primarily inhibits **HDAC6**, leading to the accumulation of acetylated proteins like **α -tubulin**. This disrupts the **aggresome pathway**, a key system for degrading misfolded proteins [4] [3] [2].
- **Synergy with Proteasome Inhibitors:** Multiple myeloma cells are particularly sensitive to protein homeostasis disruption. Combining **Ricolinostat** with a proteasome inhibitor like **Bortezomib** simultaneously blocks both the aggresome and proteasome pathways, leading to lethal accumulation of polyubiquitinated proteins and apoptosis [3] [2].
- **Synergy with Immunomodulatory Drugs:** Combining with **Lenalidomide** also shows synergistic activity, potentially through downregulation of critical transcription factors like **MYC** and **IRF4** without antagonizing lenalidomide's effect on cereblon, a concern with pan-HDAC inhibitors [2].

This mechanism is visualized in the following pathway:



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*Synergistic mechanism of **Ricolinostat** and proteasome inhibition. Concurrent blockade of both major protein degradation pathways induces endoplasmic reticulum stress and apoptosis in myeloma cells. [3] [2]*

Experimental Protocols for Pharmacodynamic Assessment

Clinical trials incorporated specific experimental methods to confirm **Ricolinostat**'s biological activity:

- **Pharmacodynamic Analysis:** To demonstrate target engagement, researchers measured **acetylated α -tubulin** levels in patient peripheral blood lymphocytes using **immunoblotting (Western blotting)**. This served as a direct biomarker for HDAC6 inhibition [4] [3].

- **Apoptosis Assays:** Preclinical studies used **Annexin V/propidium iodide staining** analyzed by **flow cytometry** to quantify apoptosis in lymphoma and myeloma cell lines treated with **Ricolinostat** combinations [4] [5].
- **Cell Viability Assays:** The anti-proliferative effects of drug combinations were determined using colorimetric assays like **MTT or MTS** on cell lines. Data analysis software (e.g., CalcuSyn) was used to calculate **Combination Indices (CI)** to confirm synergistic effects ($CI < 1$) [4] [5].

Interpretation and Context

- **Improved Therapeutic Index:** A key driver for developing selective HDAC6 inhibitors like **Ricolinostat** was to improve the toxicity profile associated with **pan-HDAC inhibitors** (e.g., panobinostat, vorinostat), which cause significant side effects like severe diarrhea and cardiac arrhythmias [6] [2]. The clinical data suggests **Ricolinostat** offers a better-tolerated alternative while maintaining efficacy.
- **Position in Treatment Landscape:** A 2019 meta-analysis of clinical trials placed **Ricolinostat's** ORR at **38%** in RRMM, which was lower than regimens containing panobinostat (64%) or vorinostat (51%) at that time, highlighting the trade-off between efficacy and tolerability [6]. However, the favorable safety profile makes it a candidate for combination strategies.

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